molecular formula C21H23FN4 B11390011 N,N-diethyl-2-[2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine

N,N-diethyl-2-[2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine

Cat. No.: B11390011
M. Wt: 350.4 g/mol
InChI Key: IFKJVJZEQLROJF-UHFFFAOYSA-N
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Description

N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • N,N-DIETHYL-N-{2-[2-(4-CHLOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE
  • N,N-DIETHYL-N-{2-[2-(4-METHOXYPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE

Uniqueness

The uniqueness of N,N-DIETHYL-N-{2-[2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}AMINE lies in its specific fluorophenyl substitution, which can significantly influence its biological activity and chemical properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C21H23FN4

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine

InChI

InChI=1S/C21H23FN4/c1-3-24(4-2)13-14-25-19-7-5-6-8-20(19)26-15-18(23-21(25)26)16-9-11-17(22)12-10-16/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

IFKJVJZEQLROJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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